molecular formula C11H9NO4 B1599372 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide CAS No. 101999-45-5

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

Cat. No. B1599372
CAS RN: 101999-45-5
M. Wt: 219.19 g/mol
InChI Key: YXBOCMCJTKIUAP-UHFFFAOYSA-N
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Description

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide, also known as coumarin-7-acetamide, is a chemical compound that belongs to the class of coumarin derivatives. Coumarin derivatives have been extensively studied due to their diverse biological activities, including anti-inflammatory, anticancer, anticoagulant, and antimicrobial properties.

Scientific Research Applications

Mechanism of Action

Target of Action

Similar compounds, such as coumarin derivatives, have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties . They also show significant anticancer activity through diverse mechanisms of action .

Mode of Action

Coumarin derivatives have been reported to exhibit their anticancer activity through diverse mechanisms of action, including inhibition of carbonic anhydrase, inhibition of microtubule polymerization, inhibition of tumor angiogenesis, and regulating the reactive oxygen species .

Biochemical Pathways

Coumarin derivatives are known to affect a variety of biochemical pathways related to their diverse biological and pharmacological activities .

Pharmacokinetics

Similar compounds have been studied for their pharmacokinetic properties, which can influence their bioavailability and therapeutic efficacy .

Result of Action

Similar compounds have been reported to exhibit a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (che), and monoamine oxidase (mao) inhibitory properties . They also show significant anticancer activity .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds .

properties

IUPAC Name

2-(7-hydroxy-2-oxochromen-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c12-10(14)3-6-4-11(15)16-9-5-7(13)1-2-8(6)9/h1-2,4-5,13H,3H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBOCMCJTKIUAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420601
Record name 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide

CAS RN

101999-45-5
Record name 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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